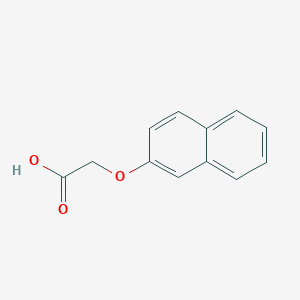

2-Naphthoxyacetic acid

Descripción general

Descripción

2-Naphthoxyacetic acid (2-NOA, C₁₂H₁₀O₃) is a synthetic auxin-class plant growth regulator (PGR) with a naphthalene ring linked via an ether group to an acetic acid moiety. It is widely used in agriculture to promote fruit setting, root development, and callus formation . Its structure enables interaction with auxin receptors and transporters, though it also exhibits environmental persistence, with concentrations of 40–70 mg/L reported in oil sand processed water (OSPW), necessitating advanced removal methods like adsorption using quaternized chitosan (QCh) .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El ácido 2-naftoxiacetico se puede sintetizar mediante la reacción de 2-naftol con ácido cloroacético en presencia de una base como el hidróxido de sodio. La reacción suele proceder de la siguiente manera:

- Disolver 2-naftol en un disolvente adecuado como el etanol.

- Añadir ácido cloroacético e hidróxido de sodio a la solución.

- Calentar la mezcla bajo condiciones de reflujo durante varias horas.

- Una vez completada la reacción, enfriar la mezcla de reacción y acidificarla con ácido clorhídrico para precipitar el producto.

- Filtrar y recristalizar el producto a partir de agua caliente o benceno para obtener ácido 2-naftoxiacetico puro .

Métodos de producción industrial: La producción industrial de ácido 2-naftoxiacetico sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de disolventes y reactivos de calidad industrial, y las condiciones de reacción se optimizan para obtener el máximo rendimiento y pureza. El producto se purifica posteriormente mediante cristalización u otras técnicas de separación .

Análisis De Reacciones Químicas

Step 1: Alkoxide Formation and Etherification

-

Substrates : 2-Naphthol reacts with alkali (e.g., KOH) to form a phenoxide ion, which undergoes nucleophilic substitution with methyl chloroacetate (SN2 mechanism) .

-

Optimized Conditions :

Step 2: Ester Hydrolysis

-

Catalysts : Sulfonic acid derivatives (e.g., p-toluenesulfonic acid) or sulfuric acid under hydrothermal conditions (120–200°C, 0.2–0.8 MPa) .

-

Key Parameters :

Table 1: Synthesis Optimization from Patent Examples

| Example | Dehydrating Agent | Catalyst | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 1 | Molecular sieve | p-TSA | 120 | 98.3 | 99.3 |

| 4 | CaCl₂ | H₂SO₄ | 80 | 95.0 | 98.0 |

| 5 | Molecular sieve | p-TSA | 120 | 98.9 | 99.3 |

Analytical Derivatization for Detection

2-Naphthoxyacetic acid is derivatized for sensitive quantification in mixtures (e.g., plant tissues):

Stability and Reactivity Under Controlled Conditions

-

Thermal Stability : Melts at 154–158°C without decomposition .

-

Hydrolytic Stability : Resists hydrolysis at ambient conditions but undergoes rapid cleavage under acidic or alkaline catalysis .

-

Oxidative Sensitivity : Degrades in the presence of strong oxidizers, producing CO and CO₂ .

Table 2: Hydrolysis Efficiency Under Varied Catalysts

| Catalyst | Pressure (MPa) | Time (h) | Yield (%) |

|---|---|---|---|

| Methanesulfonic acid | 0.4 | 6 | 95.2 |

| H₂SO₄ | 0.6 | 4 | 93.8 |

| Fuming H₂SO₄ | 0.5 | 8 | 97.1 |

Industrial and Environmental Interactions

Aplicaciones Científicas De Investigación

Agricultural Applications

Promoting Fruit Set and Preventing Premature Drop

2-NOAA is widely employed in horticulture to enhance fruit set and prevent premature fruit drop in various crops, including apples, pears, plums, and cherries. By mimicking natural auxins, it affects plant hormone pathways that regulate these processes. The compound is particularly effective in increasing the yield and quality of fruits by ensuring that more flowers develop into mature fruit .

Use in Plant Growth Regulation

In addition to its role in fruit development, 2-NOAA serves as a plant growth regulator that promotes root growth and overall plant vigor. It is often applied in conjunction with other growth regulators to optimize plant health and productivity .

Scientific Research Applications

Biochemical Studies

2-NOAA is a valuable tool in biochemical research for studying auxin transport mechanisms and their effects on gene expression related to plant growth. It has been shown to influence membrane dynamics, affecting the activity of auxin influx and efflux carriers. This modulation can lead to altered auxin distribution within plant tissues, impacting cell elongation and root initiation .

Analytical Techniques

Various analytical methods are employed to study 2-NOAA's effects and presence in biological systems. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used for quantifying 2-NOAA in plant tissues. These techniques allow for sensitive detection even in complex matrices .

Potential Therapeutic Applications

Exploration of Medicinal Properties

Research is ongoing to explore the potential therapeutic applications of 2-NOAA beyond agriculture. Its ability to modulate plant hormone pathways may provide insights into similar mechanisms in human health. Some studies suggest that compounds affecting hormonal pathways could have implications for cancer treatment or metabolic disorders .

Case Studies

Case Study 1: Impact on Apple Yield

A study conducted on apple orchards demonstrated that the application of 2-NOAA significantly increased fruit set rates compared to untreated controls. The results indicated a marked improvement in both quantity and quality of the harvested apples, showcasing its effectiveness as a growth regulator .

Case Study 2: Root Development in Strawberries

In strawberry cultivation, researchers found that treating plants with 2-NOAA promoted robust root development, leading to enhanced nutrient uptake and overall plant health. This resulted in higher yields during the growing season compared to plants not treated with the compound .

Mecanismo De Acción

El ácido 2-naftoxiacetico funciona como una auxina, un tipo de hormona vegetal que regula diversos aspectos del crecimiento y desarrollo de las plantas. Inhibe el flujo de auxina al interactuar con los transportadores de auxina en la membrana plasmática, afectando así la distribución y la concentración de auxina en los tejidos vegetales . Esta modulación del transporte de auxina influye en procesos como la elongación celular, la iniciación de raíces y el desarrollo de frutos .

Compuestos similares:

Ácido 1-naftalenacético: Otra auxina sintética con aplicaciones similares en la promoción del crecimiento de las plantas y el cuajado de frutos.

Ácido 3-indolacético: Una auxina natural que desempeña un papel fundamental en el crecimiento y desarrollo de las plantas.

Singularidad del ácido 2-naftoxiacetico: El ácido 2-naftoxiacetico es único debido a su interacción específica con los transportadores de auxina, lo que le permite inhibir selectivamente el flujo de auxina. Esta propiedad lo hace particularmente eficaz para regular el cuajado de frutos y prevenir la caída prematura de los frutos en diversos cultivos .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues

Key Structural Differences :

- 2-NOA vs. 1-NAA: The position of the naphthalene substitution (2- vs. 1-) affects binding to auxin transporters. 2-NOA specifically inhibits auxin influx, while 1-NAA acts as a substrate .

- 2-NOA vs. IAA: The naphthalene ring in 2-NOA provides greater chemical stability compared to the photodegradable indole ring in IAA .

Solubility and Thermodynamic Properties

| Compound | Solubility in Water (mg/L) | Abraham Solvation Parameters (S, A, B, L) | Melting Point (K) |

|---|---|---|---|

| This compound | Low (14.8 × 10⁻³ mol/L) | S = 11.584, A = 1.665, B = -12.543, L = -2.624 | 424.1 ± 0.5 |

| 3-Nitrobenzoic acid | 126.5 × 10⁻³ mol/L | S = 8.473, A = 1.543, B = -8.61, L = -1.68 | 414.5 ± 0.4 |

| 4-Nitrobenzoic acid | 8.25 × 10⁻³ mol/L | S = 8.587, A = 1.687, B = -9.88, L = -2.98 | 511.9 ± 0.5 |

- Key Insight: 2-NOA’s lower water solubility compared to nitrobenzoic acids correlates with its higher hydrophobicity (reflected in larger L parameter), influencing its environmental persistence .

Plant Growth Regulation

- 2-NOA: Inhibits auxin influx (IC₅₀ ~10 µM), delaying shoot regeneration in tomato hypocotyls while promoting callus growth .

- 1-NAA : Enhances root initiation in grapes (recovery rate: 98.5% in LC-MS/MS analysis) .

- IAA: Natural auxin with rapid metabolic turnover; detection limit in fluorescence spectroscopy: 0.012 µg/mL vs. 0.003 µg/mL for 2-NOA .

Toxicity Profile

- 2-NOA: Identified as a mitochondrial toxicant in high-throughput screens, reducing ATP production at 100 µM .

- 2,4-D: Higher acute toxicity (LD₅₀ = 300 mg/kg in rats) compared to 2-NOA (LD₅₀ > 1000 mg/kg) .

Analytical and Environmental Behavior

Detection Methods

Environmental Remediation

- Adsorption by QCh Hydrogels: 91% removal of 2-NOA at 200 mg/L initial concentration; Langmuir capacity: 315 mg/g, outperforming activated carbon for similar carboxylates .

- Degradation via Advanced Oxidation: R-O• radicals from CoFe₂O₄/peracetic acid systems degrade 2-NOA with longer half-lives than HO• .

Actividad Biológica

2-Naphthoxyacetic acid (2-NOA), also known as beta-naphthoxyacetic acid, is a synthetic plant growth regulator belonging to the class of phenoxyacetic acid derivatives. This compound is primarily utilized in agriculture to enhance fruit set and promote plant growth. Its biological activity extends beyond plant physiology, influencing various cellular processes, which makes it a subject of interest in both agricultural and biomedical research.

- Chemical Formula : C₁₂H₁₀O₃

- Molecular Weight : 202.206 g/mol

- Solubility : Moderately soluble in water

- Toxicity : Moderate oral toxicity in mammals; recognized as an irritant .

Plant Growth Regulation

2-NOA functions as a plant hormone that promotes fruit set and enhances growth in various crops, including tomatoes and strawberries. It mimics the action of natural auxins, which are crucial for plant development processes such as cell elongation, division, and differentiation .

The primary mechanism by which 2-NOA exerts its effects involves the modulation of auxin-responsive genes. This regulation leads to:

- Enhanced cell division and elongation

- Improved fruit development and yield

- Increased resistance to environmental stressors .

Cellular Mechanisms

Research indicates that 2-NOA may influence several cellular pathways beyond its role in plants:

- Apoptosis : Studies have shown that 2-NOA can induce apoptosis in certain cancer cell lines, suggesting potential applications in cancer therapy .

- Cell Cycle Regulation : The compound has been implicated in modulating cell cycle progression, particularly through the regulation of cyclins and cyclin-dependent kinases .

- Immunological Effects : It may also interact with immune pathways, although specific mechanisms remain under investigation .

Case Studies

- Fruit Set Enhancement : A study demonstrated that applying 2-NOA to flowering tomato plants significantly increased fruit set compared to untreated controls. The application resulted in a 30% increase in yield over the growing season .

- Cancer Cell Line Studies : In vitro studies on human breast cancer cell lines indicated that 2-NOA could reduce cell viability by inducing apoptosis at concentrations above 50 µM. This effect was linked to increased levels of pro-apoptotic factors .

Data Table: Summary of Biological Activities

Environmental Impact and Safety

While 2-NOA is not considered environmentally persistent, it has the potential to leach into groundwater systems. Its moderate toxicity to non-target organisms necessitates careful application practices to mitigate ecological risks .

Toxicity Profile

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and purifying 2-Naphthoxyacetic acid (2-NOA) for plant studies?

- Methodological Answer : Synthesis typically involves coupling β-naphthol with chloroacetic acid under alkaline conditions. Post-reaction, purification is achieved via recrystallization using ethanol-water mixtures. Purity verification includes assessing melting point (154–158°C, consistent with literature ) and chromatographic techniques (HPLC or GC) to confirm ≥98% purity, as required for plant cell culture applications . Residual solvents should be quantified using gas chromatography-mass spectrometry (GC-MS).

Q. How can researchers ensure accurate solubility measurements of 2-NOA in experimental setups?

- Methodological Answer : Solubility varies significantly with solvent polarity and temperature. A 2023 study recommends using gravimetric analysis or UV-Vis spectroscopy to measure solubility in mono-solvents (e.g., water, ethanol, DMSO) at controlled temperatures (20–40°C). For reproducibility, pre-saturate solvents with 2-NOA and filter undissolved crystals under vacuum . Document solvent purity and equilibration time to avoid discrepancies.

Q. What safety protocols are essential when handling 2-NOA in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves and safety goggles, to prevent skin/eye contact. Work in a fume hood to avoid inhalation of fine particles. In case of exposure, rinse affected areas with water for 15 minutes and seek medical advice if irritation persists . Store 2-NOA in airtight containers away from light to prevent degradation.

Advanced Research Questions

Q. How can contradictory reports on 2-NOA’s growth-promoting versus inhibitory effects in plants be resolved?

- Methodological Answer : Contradictions often arise from concentration-dependent responses or species-specific auxin receptor affinities. Design dose-response experiments (e.g., 0.1–100 µM 2-NOA) across model plants (e.g., Arabidopsis, tobacco). Use RNA-seq to compare auxin-responsive gene expression (e.g., AUX/IAA, SAUR) under 2-NOA vs. IAA treatments . Validate receptor binding via competitive assays with radiolabeled auxins .

Q. What advanced analytical techniques are suitable for studying 2-NOA’s interaction with auxin receptors?

- Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (Kd) between 2-NOA and recombinant auxin-binding proteins (e.g., TIR1/AFB). Molecular docking simulations (e.g., AutoDock Vina) can predict binding modes, validated by mutagenesis of key receptor residues . Cross-reference with crystallography data from homologous systems (e.g., AtGSTF2 ).

Q. How does 2-NOA degrade in environmental or experimental systems, and how can this impact bioassay outcomes?

- Methodological Answer : 2-NOA degrades via advanced oxidation processes (AOPs), generating reactive oxygen species (ROS) and organic radicals. Monitor degradation products using LC-QTOF-MS in studies involving light or catalytic systems (e.g., CoFe2O4/PAA) . For bioassays, include dark controls and chelators (e.g., EDTA) to mitigate metal-catalyzed degradation. Quantify residual 2-NOA at assay endpoints via HPLC .

Q. What strategies address variability in 2-NOA’s bioactivity across plant tissue culture systems?

- Methodological Answer : Variability may stem from differences in explant type (e.g., callus vs. meristems) or endogenous auxin levels. Standardize explant age/size and pre-culture tissues on auxin-free media for 24 hours. Use stable isotope-labeled 2-NOA (e.g., ¹³C-labeled) to track uptake and metabolism via LC-MS . Include positive/negative controls (e.g., IAA, no treatment) to calibrate responses.

Q. Data Analysis and Interpretation

Q. How should researchers statistically analyze dose-response data for 2-NOA in growth inhibition studies?

- Methodological Answer : Fit data to a four-parameter logistic model (e.g., using R’s drc package) to estimate EC₅₀ values. Assess goodness-of-fit via residual plots and Akaike information criterion (AIC). For non-linear responses, apply non-parametric tests (e.g., Kruskal-Wallis) and report confidence intervals. Replicate experiments across independent biological batches (n ≥ 3) .

Q. What computational tools are recommended for modeling 2-NOA’s physicochemical properties?

- Methodological Answer : Use cheminformatics platforms like ChemAxon or EPI Suite to predict logP (2.34), pKa (3.12), and solubility. Validate predictions against experimental data from NIST Standard Reference Databases . For environmental fate modeling, employ QSAR models to estimate biodegradation half-lives and ecotoxicity .

Propiedades

IUPAC Name |

2-naphthalen-2-yloxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c13-12(14)8-15-11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZCJYMOBWVJQGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2042195 | |

| Record name | 2-Naphthoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (2-Naphthalenyloxy)acetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032706 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

120-23-0 | |

| Record name | 2-Naphthoxyacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Naphthyloxy)acetic acid [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthoxyacetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2070 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-(2-naphthalenyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-naphthyloxyacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.982 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2-NAPHTHYLOXY)ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/717GVR334R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (2-Naphthalenyloxy)acetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032706 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

156 °C | |

| Record name | (2-Naphthalenyloxy)acetic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032706 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.